

In-Depth Technical Guide: Stability and Degradation Pathways of Fenoprofen Calcium Hydrate

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Compound of Interest

Compound Name: Fenoprofen Calcium hydrate

Cat. No.: B10752467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and degradation pathways of **Fenoprofen Calcium hydrate**. The information presented is curated from scientific literature and analytical studies to support drug development, formulation, and quality control processes.

Chemical and Physical Properties

Fenoprofen Calcium is the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid and typically exists as a dihydrate. It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

Property	Value	Reference
Chemical Formula	C ₃₀ H ₂₆ CaO ₆ ·2H ₂ O	[1]
Molecular Weight	558.65 g/mol	[1]
Appearance	White crystalline powder	[1]
pKa	4.5 at 25°C	
Solubility	Slightly soluble in water, soluble in alcohol (95%)	

Stability Profile

Fenoprofen Calcium hydrate exhibits varying stability under different environmental conditions. Forced degradation studies are crucial to understanding its intrinsic stability and identifying potential degradation products.

Summary of Forced Degradation Studies

Forced degradation studies indicate that **Fenoprofen Calcium hydrate** is most susceptible to oxidative degradation. It demonstrates relative stability under hydrolytic (acidic and basic), photolytic, and thermal stress conditions.

Stress Condition	Observation
Acid Hydrolysis (0.1N & 1.0 N HCl)	No significant degradation observed.
Base Hydrolysis (0.1 N & 1.0 N NaOH)	No significant degradation observed.
Oxidative Degradation (3%, 10%, and 20% H ₂ O ₂)	Significant degradation observed.
Thermal Degradation (105°C)	No significant degradation observed.
Photolytic Degradation	No significant degradation observed.
Humidity (75% & 90% RH)	No significant degradation observed.

Degradation Pathways

The primary degradation pathway for **Fenoprofen Calcium hydrate** is oxidation. While degradation under other conditions is minimal, understanding all potential pathways is essential for comprehensive stability assessment.

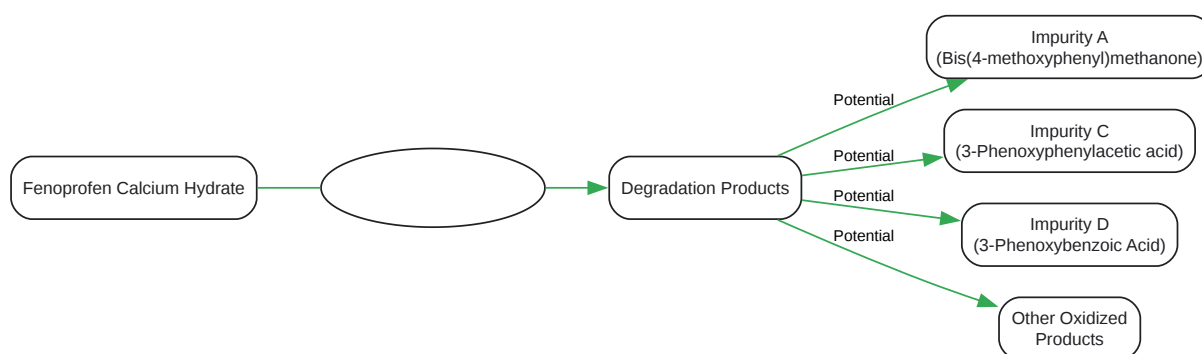
Oxidative Degradation

Exposure to oxidative conditions, such as treatment with hydrogen peroxide, leads to the formation of several degradation products. While specific structures of all oxidative degradants are not fully elucidated in publicly available literature, potential impurities that may arise from synthesis or degradation have been identified. These include:

- Impurity A: Bis(4-methoxyphenyl)methanone[2]
- Impurity C: 3-Phenoxyphenylacetic acid (Demethylated Fenopropfen)[3][4]
- Impurity D: 3-Phenoxybenzoic Acid[5][6]

The metabolic pathway of Fenopropfen also involves oxidation, leading to the formation of 4'-hydroxyfenopropfen, which is then conjugated with glucuronic acid.[7] This suggests that the aromatic rings are susceptible to hydroxylation.

The proposed oxidative degradation pathway likely involves the ether linkage and the benzene rings, which are susceptible to attack by reactive oxygen species.



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Caption: Oxidative Degradation Pathway of Fenopropfen.

Hydrolytic, Photolytic, and Thermal Degradation

Studies have shown that **Fenopropfen Calcium hydrate** is stable under forced hydrolytic, photolytic, and thermal conditions. No significant formation of degradation products was observed under these stresses. The dihydrate form is stable, and the dehydration process has been studied, showing a two-step water loss.[8]

Experimental Protocols

Detailed experimental protocols are critical for reproducible stability studies. The following outlines a typical protocol for forced degradation and analysis of **Fenoprofen Calcium hydrate**.

Forced Degradation Study Protocol

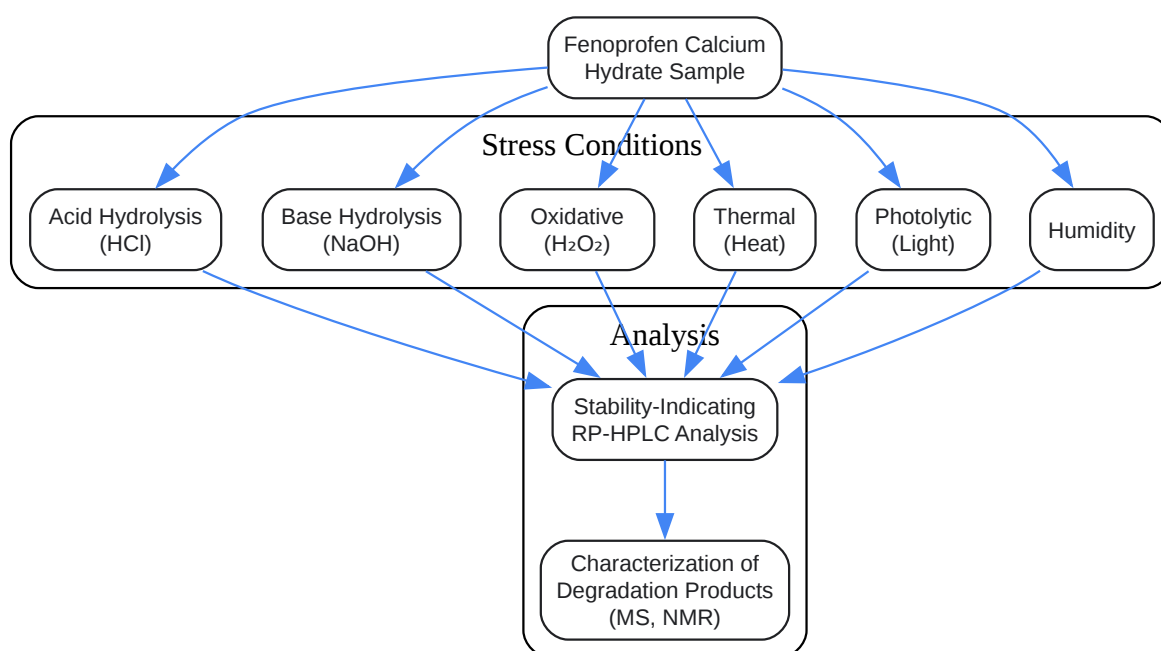
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

- **Fenoprofen Calcium hydrate**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Milli-Q water
- Acetonitrile (HPLC grade)
- Acetic acid (AR grade)

Procedure:

- **Acid Hydrolysis:** Dissolve Fenoprofen Calcium in 0.1N and 1.0N HCl. Keep the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.
- **Base Hydrolysis:** Dissolve Fenoprofen Calcium in 0.1N and 1.0N NaOH. Keep the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.
- **Oxidative Degradation:** Treat a solution of Fenoprofen Calcium with varying concentrations of H₂O₂ (e.g., 3%, 10%, 20%) at room temperature for a defined period (e.g., 24 hours).



Parameter	Condition
Column	C8 (e.g., YMC Pack C8, 250 x 4.6 mm, 5 µm)
Mobile Phase A	Water : Acetic acid (980:20, v/v)
Mobile Phase B	Acetonitrile : Acetic acid (980:20, v/v)
Elution	Gradient
Flow Rate	1.5 mL/min
Detection	UV at 270 nm
Injection Volume	20 µL

Gradient Program: A suitable gradient program should be developed to ensure adequate separation of all peaks.

Summary of Quantitative Data

The following table summarizes the results from a forced degradation study, indicating the percentage of degradation observed under various oxidative conditions.

Stress Condition	% Degradation of Fenoprofen
3% H ₂ O ₂	~5%
10% H ₂ O ₂	~12%
20% H ₂ O ₂	~20%

Note: The percentage of degradation can vary based on the exact experimental conditions (e.g., temperature, duration of exposure).

Conclusion

Fenoprofen Calcium hydrate is a relatively stable molecule, with its primary degradation pathway being oxidation. It is stable under hydrolytic, photolytic, and thermal stress. The development and validation of a stability-indicating analytical method are crucial for accurately

monitoring the purity and stability of **Fenoprofen Calcium hydrate** in drug substances and products. Further studies are required for the definitive structural elucidation of all oxidative degradation products to ensure comprehensive quality control. This guide provides a foundational understanding for researchers and professionals involved in the development and lifecycle management of Fenoprofen-containing pharmaceuticals.

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